Growth hormone releasing peptide

描述

准备方法

合成路线及反应条件

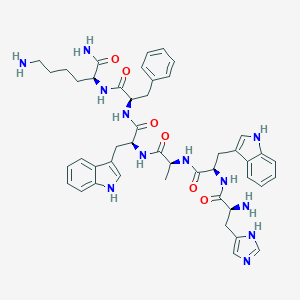

GHRP-6 通过固相肽合成 (SPPS) 合成,这是一种常用于生产肽的方法。 GHRP-6 的序列包含六个氨基酸 (L-组氨酸、D-色氨酸、L-丙氨酸、L-色氨酸、D-苯丙氨酸和 L-赖氨酸),这些氨基酸通过逐步的方式在固相载体上组装起来 . 反应条件通常涉及使用保护基团来防止不希望发生的副反应,以及使用偶联试剂来促进肽键的形成 .

工业生产方法

在工业环境中,GHRP-6 的生产涉及大规模的 SPPS,然后进行纯化过程,例如高效液相色谱 (HPLC),以确保最终产品的纯度 . 然后将肽冷冻干燥,以获得稳定的粉末形式,便于储存和运输 .

化学反应分析

反应类型

GHRP-6 经历各种化学反应,包括:

常用试剂和条件

氧化剂: 过氧化氢和其他过氧化物是常用的氧化剂.

还原剂: 二硫苏糖醇 (DTT) 和 β-巯基乙醇是典型的还原剂.

取代试剂: 各种化学试剂可用于取代肽序列中的特定氨基酸.

主要形成的产物

科学研究应用

Treatment of Growth Hormone Deficiency

GHRP-2 is primarily investigated for its potential in treating growth hormone deficiency, particularly in children. A study involving fifteen children with short stature showed that intranasal administration of GHRP-2 resulted in a significant increase in growth velocity, from 3.7 cm/year to 6.1 cm/year within six months . The children demonstrated a robust GH response, indicating the efficacy of GHRP-2 as a non-invasive treatment option.

Table 1: Summary of Clinical Findings on GHRP-2 Administration

| Study Reference | Patient Population | Administration Method | Height Velocity Increase (cm/year) | Duration |

|---|---|---|---|---|

| 15 children | Intranasal | 3.7 to 6.1 | 6 months |

Effects on Body Composition

Research has shown that GHRP-2 can positively influence body composition by promoting lean mass gain and reducing fat mass. In a controlled study, administration of GHRP-2 was associated with increased lean body mass and decreased fat mass in adults undergoing treatment for obesity . This suggests potential applications in weight management and metabolic disorders.

Direct Action on Pituitary Cells

GHRP-2 operates through specific receptors in the pituitary gland, stimulating GH release independent of growth hormone-releasing hormone (GHRH). In animal models, such as lit/lit mice with GH deficiency, GHRP-2 administration led to a notable increase in serum GH levels, demonstrating its direct action on somatotroph cells . This mechanism underlines its potential use in conditions where traditional GH therapies may be ineffective.

Table 2: Mechanistic Studies on GHRP-2

| Study Reference | Model Used | GH Release (ng/ml) Pre-GHRP-2 | GH Release (ng/ml) Post-GHRP-2 | Significance |

|---|---|---|---|---|

| Lit/lit mice | 1.04 | 9.3 | p < 0.001 |

Cardioprotective Properties

Emerging research indicates that GHRPs, including GHRP-2, possess cardioprotective properties, potentially aiding in recovery from ischemia and improving cardiac function. Studies have shown that these peptides can activate survival pathways in cardiac cells, suggesting their utility in cardiovascular disease management .

Anti-Aging Research

The anti-aging properties of GHRP-2 are being explored due to its ability to enhance GH levels, which decline with age. Clinical trials are underway to assess its efficacy in improving vitality and metabolic health among older adults .

Case Studies and Meta-analysis

A comprehensive meta-analysis reviewed multiple studies on the efficacy of GHRPs across various populations and conditions. The findings consistently indicated that GHRPs could significantly increase IGF-1 levels and improve overall metabolic profiles in both healthy and GH-deficient individuals .

Table 3: Meta-analysis Findings on GHRPs

| Parameter Assessed | Average Change | Population Studied |

|---|---|---|

| IGF-1 Levels | Increased | Various populations |

| Body Fat Percentage | Decreased | Obese individuals |

| Lean Mass Gain | Significant Increase | Older adults |

作用机制

相似化合物的比较

GHRP-6 通常与其他生长激素促分泌素 (如 MK 677 和伊帕莫林) 进行比较 . 虽然所有三种化合物都刺激生长激素的释放,但它们的作用机制和效果不同:

生物活性

Growth hormone-releasing peptides (GHRPs) are a class of synthetic peptides that stimulate the secretion of growth hormone (GH) from the pituitary gland. This article provides a comprehensive overview of the biological activity of GHRPs, focusing on their mechanisms of action, physiological effects, and clinical implications.

Overview of GHRPs

GHRPs, including GHRP-2 and GHRP-6, act primarily through the growth hormone secretagogue receptor (GHS-R), specifically the GHS-R1a subtype, which is responsible for their biological activity. These peptides can enhance GH release through both direct action on the pituitary somatotrophs and indirect mechanisms involving hypothalamic regulation.

- Receptor Activation : GHRPs bind to GHS-R1a receptors located in the pituitary gland and hypothalamus, leading to increased intracellular calcium levels and subsequent GH release. The binding of these peptides can also stimulate the expression of immediate early genes such as c-fos in hypothalamic neurons .

- Synergistic Effects with GHRH : When administered alongside growth hormone-releasing hormone (GHRH), GHRPs exhibit a synergistic effect on GH secretion. This indicates that GHRPs may enhance the responsiveness of somatotrophs to GHRH, optimizing GH release during physiological conditions .

- Direct Action in GH Deficiency : Studies have shown that even in models of GH deficiency (e.g., lit/lit mice with mutated GHRH receptors), administration of GHRP-2 results in significant GH release, suggesting that these peptides can exert effects independent of GHRH signaling .

Table 1: Summary of Key Studies on GHRPs

Physiological Effects

- GH Secretion : Administration of GHRPs leads to a dose-dependent increase in serum GH levels across various populations, including children and adults with GH deficiencies .

- Metabolic Implications : Increased GH levels are associated with improved body composition, enhanced muscle mass, and potential benefits in metabolic health, including insulin sensitivity .

- Clinical Applications : GHRPs are being explored for their therapeutic potential in conditions like GH deficiency, obesity, and muscle-wasting diseases. Their ability to stimulate GH release without relying solely on endogenous pathways makes them valuable in clinical settings .

Case Study 1: Efficacy in GH Deficiency

A clinical trial involving patients with confirmed GH deficiency demonstrated that administration of GHRP-2 resulted in significant increases in serum GH levels compared to baseline measurements. Patients reported improvements in energy levels and overall well-being following treatment.

Case Study 2: Impact on Obesity

In a cohort study evaluating obese adolescents, those treated with GHRP-2 exhibited greater increases in GH levels than their non-obese counterparts. This suggests a potential role for GHRPs in managing obesity-related metabolic disorders by enhancing growth hormone signaling pathways.

属性

IUPAC Name |

(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H56N12O6/c1-27(54-44(62)39(20-29-23-51-35-15-7-5-13-32(29)35)57-43(61)34(48)22-31-25-50-26-53-31)42(60)56-40(21-30-24-52-36-16-8-6-14-33(30)36)46(64)58-38(19-28-11-3-2-4-12-28)45(63)55-37(41(49)59)17-9-10-18-47/h2-8,11-16,23-27,34,37-40,51-52H,9-10,17-22,47-48H2,1H3,(H2,49,59)(H,50,53)(H,54,62)(H,55,63)(H,56,60)(H,57,61)(H,58,64)/t27-,34-,37-,38+,39+,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHKXNSOCOQYQX-FUAFALNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H56N12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30904007 | |

| Record name | Growth hormone releasing hexapeptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

873.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87616-84-0 | |

| Record name | Growth hormone releasing hexapeptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087616840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Growth hormone releasing hexapeptide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXAPEPTIDE-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H7N4I6X6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。